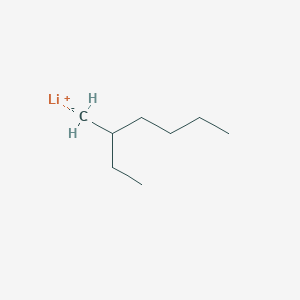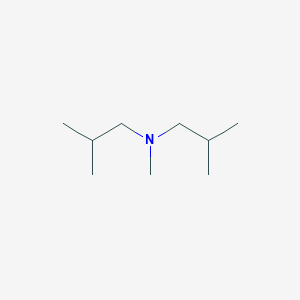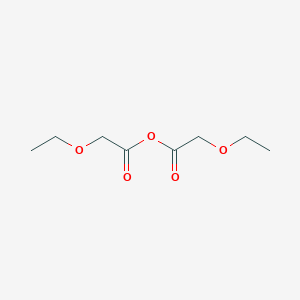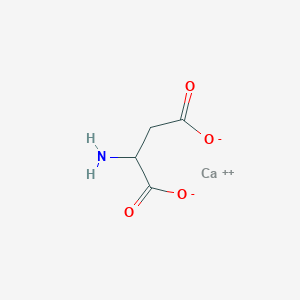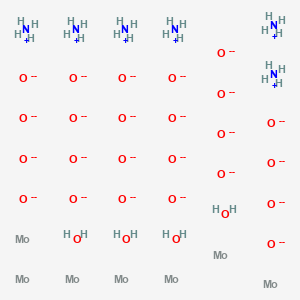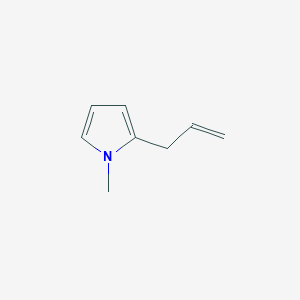
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-, also known as 5-Methyl-1-(2-methylpropyl)-1H-pyrrole-2-carboxaldehyde, is a chemical compound that belongs to the pyrrole family. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is complex and not fully understood. It is believed to act as a reactive intermediate in various chemical reactions, and to interact with biological molecules such as proteins and nucleic acids. It has been shown to have a high affinity for certain receptors in the central nervous system, and to modulate the activity of neurotransmitters such as dopamine and serotonin.
Effets Biochimiques Et Physiologiques
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- has been shown to have a range of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is its versatility and potential for use in a wide range of scientific research applications. It is also relatively easy to synthesize and purify, and has a high yield and purity. However, one of the limitations of using 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- in lab experiments is its potential toxicity and safety concerns. Careful handling and disposal procedures must be followed to avoid exposure to the compound.
Orientations Futures
There are many potential future directions for research on 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-. Some of these include:
1. Further investigation of the mechanism of action and biochemical and physiological effects of the compound, with a focus on identifying potential therapeutic applications.
2. Development of new synthetic methods for the compound, with a focus on improving yield, purity, and safety.
3. Exploration of the potential use of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- as a building block in the synthesis of functional materials, such as polymers and nanomaterials.
4. Investigation of the potential use of the compound as a ligand in organometallic chemistry, with a focus on developing new catalytic systems.
5. Development of new analytical methods for the detection and quantification of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- in biological and environmental samples.
Conclusion
In conclusion, 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is a versatile and potentially useful compound that has been extensively studied in scientific research. Its unique properties and potential applications make it a valuable tool for researchers in a wide range of fields. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as to develop new synthetic methods and analytical techniques.
Méthodes De Synthèse
The synthesis of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- can be achieved through a variety of methods, including the reaction of 2-methyl-3-buten-2-ol with ethyl acetoacetate and ammonium acetate, and the reaction of 2-methyl-3-buten-2-ol with pyrrole-2-carboxaldehyde and ammonium acetate. The yield of the synthesis can reach up to 80%, and the purity of the compound can be as high as 99%.
Applications De Recherche Scientifique
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been used as a ligand in organometallic chemistry, and as a building block in the synthesis of functional materials.
Propriétés
Numéro CAS |
14022-23-2 |
|---|---|
Nom du produit |
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- |
Formule moléculaire |
C8H11N |
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
1-methyl-2-prop-2-enylpyrrole |
InChI |
InChI=1S/C8H11N/c1-3-5-8-6-4-7-9(8)2/h3-4,6-7H,1,5H2,2H3 |
Clé InChI |
VUBMAGPXFAQBDV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CC=C |
SMILES canonique |
CN1C=CC=C1CC=C |
Synonymes |
1H-Pyrrole,1-methyl-2-(2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)




![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)
